[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester
Overview
Description
[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.
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Biological Activity
The compound [4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester, also known by its CAS number 1311278-89-3, is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the existing literature on the biological activity of this compound, focusing on its synthesis, pharmacological effects, and mechanisms of action.
- Molecular Formula : C17H18F3N3O2
- Molecular Weight : 353.34711 g/mol
- CAS Number : 1311278-89-3
Antitumor Activity
Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, a study on trifluoromethyl-substituted compounds reported IC50 values against various cancer cell lines, suggesting potent cytotoxic effects. The compound's structural features may enhance its interaction with cellular targets involved in tumor proliferation and survival.
Compound | Cell Line | IC50 (µM) |
---|---|---|
3a | HL60 | 20.2 ± 1.7 |
3b | HL60 | 16.4 ± 1.8 |
3c | EL4 | 27.2 ± 1.3 |
These findings indicate that derivatives with trifluoromethyl groups can enhance biological activity, potentially making this compound a candidate for further investigation in cancer therapy .
Neuropharmacological Effects
The compound's dimethylamino group suggests potential activity at cholinergic receptors, which are critical in various neurological conditions. Compounds with similar structures have shown promise as acetylcholinesterase inhibitors, which may be beneficial in treating Alzheimer's disease and other cognitive disorders. The ability to inhibit both acetylcholinesterase and butyrylcholinesterase is particularly noteworthy as it may enhance cognitive function by increasing acetylcholine levels in the brain .
The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, it is hypothesized that:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and neurodegeneration.
- Modulation of Signal Transduction Pathways : The structural components may interact with signaling pathways that regulate cell growth and apoptosis.
Case Studies
Recent studies have focused on the therapeutic potential of compounds related to this compound in various cancer models:
- Study on HL60 Cells : A study evaluating the cytotoxic effects of various trifluoromethyl-substituted compounds found that those similar to this compound exhibited significant inhibition of proliferation in HL60 leukemia cells.
- Neuroprotective Studies : Research assessing the neuroprotective properties of similar compounds indicated that they could enhance neuronal survival under stress conditions, potentially through antioxidative mechanisms.
Properties
IUPAC Name |
ethyl N-[4-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2/c1-4-25-16(24)22-13-7-5-11(6-8-13)14-9-12(17(18,19)20)10-21-15(14)23(2)3/h5-10H,4H2,1-3H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNMKEXHNIBHDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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